Product packaging for Myrtucommulone L(Cat. No.:CAS No. 1357149-74-6)

Myrtucommulone L

Cat. No.: B3000449
CAS No.: 1357149-74-6
M. Wt: 372.549
InChI Key: QLGACJMERDLYGD-OHWITJHPSA-N
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Description

Myrtucommulone L is a specialized, oligomeric acylphloroglucinol compound originally isolated from the medicinal plant Myrtus communis L. (myrtle) . It belongs to a class of structurally related natural products characterized by a molecular framework built from a phloroglucinol nucleus coupled with syncarpic acid residues . This compound is part of a growing family of myrtucommulones investigated for their diverse and potent biological activities . The core research value of this compound and its analogs lies in their multifaceted mechanisms of action, particularly as dual-target inhibitors within the arachidonic acid pathway. Like the well-studied Myrtucommulone A, this class of compounds has been identified as a potent dual inhibitor of the microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) . By simultaneously inhibiting these two key enzymes, this compound holds significant promise for research in inflammatory processes, as this dual action can curb the biosynthesis of pro-inflammatory PGE2 and leukotrienes without severely interfering with the homeostatic functions of constitutive prostaglandins, a common drawback of traditional NSAIDs . Furthermore, recent studies have highlighted the potential of myrtucommulones as a promising source of multitarget inhibitors for viral research. In silico analyses suggest that myrtucommulones, including a newly described analog, exhibit high binding affinity for key SARS-CoV-2 targets, including the Spike protein, ACE2 receptor, and the viral proteases 3CLpro and PLpro, indicating potential for broad-spectrum antiviral research . Researchers are exploring the broader bioactivity profile of myrtucommulones, which includes antibacterial properties against gram-positive bacteria and cytotoxic activity that may be leveraged in oncology studies . This compound serves as a valuable chemical tool for probing complex inflammatory cascades, viral infection cycles, and for the development of novel therapeutic strategies. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36O3 B3000449 Myrtucommulone L CAS No. 1357149-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1'S,2R,4S,5'R)-6,6,8,8-tetramethyl-1',4-di(propan-2-yl)spiro[3,4-dihydrochromene-2,4'-bicyclo[3.1.0]hexane]-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-13(2)15-11-24(10-9-23(14(3)4)12-16(23)24)27-19-17(15)18(25)21(5,6)20(26)22(19,7)8/h13-16H,9-12H2,1-8H3/t15-,16+,23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGACJMERDLYGD-OHWITJHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2(CCC3(C2C3)C(C)C)OC4=C1C(=O)C(C(=O)C4(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@@]2(CC[C@@]3([C@H]2C3)C(C)C)OC4=C1C(=O)C(C(=O)C4(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Biosynthetic Pathways and Advanced Chemical Synthesis

Proposed Biosynthetic Routes for Myrtucommulone Frameworks

The biosynthesis of the myrtucommulone skeleton is believed to follow a pathway that combines elements from both polyketide and, in the case of meroterpenoid members, terpene biosynthesis. This hybrid origin contributes to the structural diversity observed within this class of compounds.

The core structure of myrtucommulones is thought to arise from the polyketide pathway. A plausible biosynthetic scheme suggests that the fundamental framework is assembled from a polyketidic intermediate. nih.govnih.gov This intermediate is formed through the condensation of specific precursor units, namely three residues of malonyl CoA and one residue of isobutyryl CoA. nih.govnih.gov Polyketide synthases (PKSs), large multifunctional enzymes, catalyze this process by sequentially adding these simple carboxylated building blocks in a manner analogous to fatty acid synthesis. The selection of isobutyryl CoA as a starter unit is a key step that establishes the characteristic isobutyryl group found in many myrtucommulones.

Following the assembly of the linear polyketide chain, a series of cyclization and modification reactions are proposed to occur. The intramolecular Claisen reaction of the polyketidic intermediate is a key step that leads to the formation of the isobutyrylphloroglucinol and isobutylidenesyncarpic acid residues, which are the characteristic building blocks of myrtucommulones. nih.govnih.gov

Two potential routes for the formation of these intermediates have been proposed:

One hypothesis suggests the formation of a cyclic intermediate, 2-isobutyrylcyclohexane-1,3,5-trione, which then undergoes a double geminal dimethylation to yield isobutyrylphloroglucinol, potentially via a flavesone intermediate. nih.govnih.gov In this scenario, the syncarpic acid moiety is derived from the acylphloroglucinol. nih.govnih.gov

An alternative proposal, supported by biosynthetic studies of other compounds like 5-methylorsellic acid, suggests that tetramethylation of the linear polyketide chain occurs first, followed by an intramolecular cyclization to directly form isobutylidenesyncarpic acid. nih.govnih.gov

These two key intermediates, isobutyrylphloroglucinol and isobutylidenesyncarpic acid, are then believed to be coupled to form the final dimeric and trimeric myrtucommulone structures. nih.gov

Table 1: Proposed Precursors and Intermediates in Myrtucommulone Biosynthesis

Molecule Type Name Role in Biosynthesis
Essential PrecursorMalonyl CoAThree units serve as extender units in the polyketide chain.
Essential PrecursorIsobutyryl CoAServes as the starter unit for the polyketide chain.
Key IntermediateIsobutyrylphloroglucinolA core building block containing the acylphloroglucinol nucleus.
Key IntermediateIsobutylidenesyncarpic acidA second key building block that couples with the phloroglucinol (B13840) core.

Myrtucommulones are part of the broader class of acylphloroglucinols, which can be divided into two main subclasses: oligomeric acylphloroglucinols and phloroglucinol-terpene adducts. mdpi.com The latter are classified as meroterpenoids, which are hybrid natural products derived from mixed biosynthetic pathways, incorporating both polyketide and terpenoid precursors. nih.govnih.gov

The terpenoid portion of these molecules originates from the universal five-carbon isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are condensed to form larger prenyl diphosphates, such as the C10 geranyl pyrophosphate (GPP), which is the precursor to monoterpenes. While the specific terpenoid precursor for Myrtucommulone L has not been definitively identified in the reviewed literature as (+)-sabinene, other related compounds from the Myrtaceae family integrate various terpenoid moieties. For instance, callistrilones feature a phellandrene-like monoterpene unit, while baefrutones can contain iridane or sesquiterpene adducts. mdpi.com Other related meroterpenoids from Myrtus communis have been found to incorporate sesquiterpene units like caryophyllene and humulene. nih.gov This demonstrates a biosynthetic plasticity within the plant family to couple the core polyketide-derived phloroglucinol structure with a variety of terpene skeletons.

The stereochemistry of myrtucommulones is a complex aspect of their natural biogenesis. While the formation of the chiral precursors is likely under strict enzymatic control, the final steps of assembly may not be. The coupling of the acylphloroglucinol and syncarpic acid components is thought to occur via a Michael reaction. nih.gov Evidence suggests this crucial coupling step might be non-enzymatic, which has significant implications for the stereochemical outcome of the final products. nih.gov

This lack of strict enzymatic control is supported by the stereochemical composition of isolated natural products. For example, natural Myrtucommulone A has been shown to be a mixture of three stereoisomers: a racemate (a 1:1 mixture of two enantiomers) and a meso form, in approximately a 1:1 ratio. nih.govnih.govnih.gov Furthermore, a probable biosynthetic precursor, nor-semimyrtucommulone, is also isolated as a racemate. nih.gov The presence of racemic mixtures and meso compounds strongly suggests that the bond formation creating the chiral centers in the final molecule is not guided by a stereospecific enzyme, allowing for the formation of multiple stereoisomers.

Strategies for the Total Synthesis of Myrtucommulones and Analogues

The interesting biological activities of myrtucommulones have made them attractive targets for total synthesis. Synthetic chemists have developed several approaches to construct these complex molecules, with a focus on efficiency and stereocontrol.

Early synthetic efforts successfully produced Myrtucommulone A from commercially available precursors, validating its structure and providing material for biological study. nih.gov However, these initial routes did not control the stereochemistry, producing a mixture of stereoisomers similar to the natural product.

Subsequent research has focused on developing stereoselective and enantioselective syntheses to access specific stereoisomers. nih.gov These advanced strategies are often convergent, meaning that large fragments of the molecule are synthesized separately and then joined together late in the synthesis, which is an efficient approach. Both metal-catalyzed and organocatalyzed methods have been explored to control the formation of the chiral centers. For instance, enantioselective synthesis of Myrtucommulone A has been achieved, demonstrating that specific stereoisomers can be targeted and produced in the lab. nih.gov A concise and efficient biomimetic synthesis of Myrtucommulones D and E, which proceeds in just 6-7 linear steps from readily available biogenetic building blocks, has also been reported. Furthermore, a modular strategy with high-yielding convergent steps has been employed to synthesize a variety of Myrtucommulone analogues with structural variations, allowing for the exploration of structure-activity relationships.

Biomimetic Synthetic Approaches for Complex Myrtucommulone Structures

Information on biomimetic synthetic approaches specifically targeting this compound is not available in the current scientific literature.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

There is no available research on the design, synthesis, or structure-activity relationship studies of derivatives of this compound.

Preclinical Pharmacological Investigations: Mechanistic Dissection of Bioactivities

Anti-inflammatory Actions and Cellular/Molecular Targets

Myrtucommulone L exhibits significant anti-inflammatory effects primarily through its influence on eicosanoid biosynthesis and its ability to regulate cellular inflammatory responses.

Eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are critical mediators of inflammation. This compound has been shown to interfere with the production of these signaling molecules by targeting specific enzymes in their respective biosynthetic pathways.

This compound demonstrates direct inhibitory activity against microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme responsible for the terminal step in prostaglandin E2 (PGE2) synthesis nih.govnih.govresearchgate.net. Studies utilizing cell-free assays with microsomal preparations from interleukin-1β-stimulated A549 cells have shown that this compound concentration-dependently inhibits the conversion of prostaglandin H2 (PGH2) to PGE2, with a reported IC50 value of 1 µmol·L⁻¹ nih.govnih.govresearchgate.net. This inhibition was also observed in intact A549 cells and in lipopolysaccharide-stimulated human whole blood, where PGE2 formation was diminished at low micromolar concentrations nih.govnih.gov. This compound is recognized as the first natural product identified to inhibit mPGES-1, thereby effectively suppressing PGE2 formation without significantly impacting cyclooxygenase (COX) enzymes nih.govnih.gov.

Beyond its effects on prostaglandin synthesis, this compound also targets the 5-lipoxygenase (5-LO) pathway, which is central to the production of leukotrienes mdpi.comnih.gov. Research has indicated that this compound directly inhibits 5-LO function in intact polymorphonuclear leukocytes, with an IC50 value of 2 µmol·L⁻¹ nih.gov. This dual inhibition of both mPGES-1 and 5-LO contributes to its broad anti-inflammatory profile by reducing the synthesis of both prostaglandins and leukotrienes mdpi.comcore.ac.ukscite.ai.

The impact of this compound on cyclooxygenase-1 (COX-1) activity has also been investigated. While this compound demonstrates potent inhibition of mPGES-1 and 5-LO, its effect on COX-1 is characterized as moderate nih.govnih.gov. Studies reported moderate inhibition of cellular or cell-free COX-1 activity, with IC50 values exceeding 15 µmol·L⁻¹ nih.govnih.gov. In specific assays using intact platelets, this compound suppressed cellular COX-1 product formation with an IC50 of 17 µmol·L⁻¹ nih.gov.

Table 1: Enzyme Inhibition Potency of this compound

Target EnzymeAssay TypeIC50 Value (µmol·L⁻¹)Reference
mPGES-1Cell-free assay (microsomal)1 nih.govnih.govresearchgate.net
5-Lipoxygenase (5-LO)Intact polymorphonuclear leukocytes2 nih.gov
COX-1Cellular/cell-free assay> 15 nih.govnih.gov
COX-1Intact platelets17 nih.gov
COX-2Cell-free assay (recombinant) / A549 cellsNot significantly affected up to 30 nih.govnih.gov

Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.

Beyond its direct enzymatic targets, this compound influences broader cellular responses associated with inflammation. In activated polymorphonuclear leukocytes, this compound has been shown to inhibit the release of elastase and the formation of reactive oxygen species (ROS) mdpi.comnih.govresearchgate.net. These actions are critical in mitigating the cellular damage and amplification of inflammatory signals characteristic of acute inflammatory processes. In vivo studies further support these cellular observations, demonstrating that this compound significantly reduces the development of carrageenan-induced paw edema in mice and exerts anti-inflammatory effects in a pleurisy model nih.govresearchgate.net. These effects include a reduction in pleural exudate volume, leukocyte infiltration, lung injury, and levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) nih.govresearchgate.net.

Antineoplastic Activities and Apoptosis Induction Pathways

Elucidation of Apoptotic Mechanisms in Cancer Cell Lines

Research indicates that this compound effectively triggers programmed cell death in various cancer cell lines through well-defined apoptotic pathways. These studies have provided detailed insights into the cascade of molecular events leading to cancer cell demise.

Mitochondrial Apoptotic Pathway Activation

A primary mechanism by which this compound induces apoptosis involves the intrinsic mitochondrial pathway. Studies have demonstrated that MC treatment leads to a disruption of the mitochondrial integrity, a critical early event in this pathway. Specifically, this compound has been shown to cause a significant loss of mitochondrial membrane potential (ΔΨm) in cancer cells researchgate.netmdpi.comnih.govuni-tuebingen.deresearchgate.net. This disruption is directly linked to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. A key molecule released is cytochrome c, which, upon translocation to the cytosol, initiates the formation of the apoptosome complex researchgate.netmdpi.comnih.govuni-tuebingen.defrontiersin.orgmdpi.com. The dissipation of mitochondrial membrane potential and subsequent cytochrome c release are hallmarks of intrinsic apoptosis activation, underscoring MC's capacity to engage this vital cell death machinery researchgate.netmdpi.comnih.govresearchgate.net.

Activation and Processing of Caspase Enzymes

Following the release of cytochrome c, the apoptosome complex facilitates the activation of the initiator caspase, caspase-9 researchgate.netnih.gov. Activated caspase-9 then proteolytically cleaves and activates downstream executioner caspases, most notably caspase-3 researchgate.netmdpi.comnih.gov. Research has confirmed that this compound treatment leads to the activation of caspase-3, caspase-8, and caspase-9 in cancer cell lines researchgate.netmdpi.comnih.gov. Notably, studies using caspase-9 deficient Jurkat cells revealed resistance to MC-induced cell death, further substantiating the critical role of the caspase-9-mediated intrinsic pathway in MC's apoptotic effects mdpi.comnih.gov. Studies on Myrtus communis essential oil, which contains Myrtucommulone, also reported increased expression of caspase-3 and caspase-9 genes, supporting these findings researchgate.net.

Poly(ADP-ribose)polymerase (PARP) Cleavage and DNA Fragmentation Analysis

A direct consequence of executioner caspase activation, particularly caspase-3, is the cleavage of specific cellular substrates. Poly(ADP-ribose)polymerase (PARP) is a well-established substrate for caspase-3, and its cleavage into characteristic 85 kDa and 55 kDa fragments is a widely recognized marker of apoptosis researchgate.netmdpi.comnih.govcolab.ws. Preclinical investigations have consistently shown that this compound treatment induces PARP cleavage in cancer cells researchgate.netmdpi.comnih.govcolab.ws. Concurrently, this compound has been observed to induce DNA fragmentation, another hallmark event of late-stage apoptosis, characterized by the breakdown of genomic DNA into smaller fragments researchgate.netmdpi.comnih.govcolab.ws. The observation that MC can still induce cell death and PARP cleavage in cell lines deficient in extrinsic apoptotic pathway components (e.g., CD95, FADD, caspase-8) further emphasizes its primary reliance on the intrinsic mitochondrial pathway mdpi.comnih.gov.

Table 1: Apoptotic Marker Activation by this compound in Cancer Cell Lines

Apoptotic MarkerObserved Effect by this compoundSupporting Evidence
Mitochondrial Membrane PotentialDisruption/Loss researchgate.netmdpi.comnih.govuni-tuebingen.deresearchgate.net
Cytochrome c ReleaseIncreased release from mitochondria researchgate.netmdpi.comnih.govuni-tuebingen.de
Caspase-3 ActivationActivated researchgate.netmdpi.comnih.govresearchgate.net
Caspase-8 ActivationActivated researchgate.netmdpi.comnih.gov
Caspase-9 ActivationActivated researchgate.netmdpi.comnih.govresearchgate.net
PARP CleavageInduced researchgate.netmdpi.comnih.govcolab.ws
DNA FragmentationInduced researchgate.netmdpi.comnih.govcolab.ws

Investigation of Intracellular Signaling Pathway Modulation

Beyond its direct apoptotic effects, this compound has also been investigated for its influence on key intracellular signaling pathways implicated in cancer cell proliferation, survival, and progression.

Inhibition of the Canonical Wnt/β-Catenin Signaling Pathway

The canonical Wnt/β-Catenin signaling pathway is frequently dysregulated in various cancers, including colorectal cancer, where it promotes cell proliferation and survival nih.govoncotarget.commdpi.com. Studies have explored the impact of Myrtucommulone A (MC A), a prominent component of the myrtucommulone family, on this pathway nih.govmdpi.comresearchgate.net. Research indicates that MC A exhibits inhibitory activity against the canonical Wnt/β-Catenin signaling pathway nih.govmdpi.comresearchgate.net. This inhibition is evidenced by a significant reduction in the expression of endogenous Wnt target genes, specifically Axin2 and Sp5, in cancer cell lines such as HCT116 nih.govmdpi.comresearchgate.net. Axin2 is a key component of the β-catenin destruction complex and a feedback regulator of Wnt signaling, while Sp5 is another recognized Wnt target gene nih.govoncotarget.combiorxiv.org. The observed downregulation of these genes suggests that this compound can effectively dampen aberrant Wnt signaling, a critical step in controlling cancer cell growth and tumorigenesis nih.govmdpi.comresearchgate.net.

Interaction with the PI3K/AKT Signaling Axis

The phosphoinositide 3-kinase (PI3K)/Akt signaling axis is a crucial intracellular pathway that regulates fundamental cellular processes such as cell survival, growth, proliferation, and metabolism sci-hub.semdpi.comnih.govfrontiersin.org. Aberrant activation of the PI3K/Akt pathway is commonly associated with cancer development and progression, often conferring resistance to apoptosis sci-hub.semdpi.comnih.govfrontiersin.org. Preliminary findings suggest that Myrtucommulone compounds may interact with or modulate the PI3K/Akt signaling axis sci-hub.secore.ac.uk. Specifically, some studies indicate that Myrtucommulone A has been associated with modulating this pathway in cancer cells, and that certain related compounds exhibit inhibitory effects on the PI3K/Akt signaling axis sci-hub.secore.ac.uk. The inhibition of this survival pathway is a known mechanism contributing to apoptosis induction in cancer cells mdpi.com. Further detailed investigations are ongoing to fully elucidate the specific mechanisms by which this compound influences the PI3K/Akt pathway and its downstream consequences in cancer.

Table 2: Modulation of Wnt/β-Catenin Signaling by Myrtucommulone A in Cancer Cells

Signaling Pathway ComponentTarget Gene/ProcessObserved Effect by Myrtucommulone ASupporting Evidence
Canonical Wnt/β-CateninWnt/β-Catenin PathwayInhibition nih.govmdpi.comresearchgate.net
Axin2 gene expressionSignificant reduction nih.govmdpi.comresearchgate.net
Sp5 gene expressionSignificant reduction nih.govmdpi.comresearchgate.net
Modulation of Mitochondrial Chaperonin HSP60 Activity

Myrtucommulone A (MC), a prominent member of the myrtucommulone family, has been identified as a direct molecular target of the mitochondrial chaperonin heat-shock protein 60 (HSP60) researchgate.netnih.gov. HSP60, in conjunction with its co-chaperonin HSP10, plays a critical role in the folding and refolding of proteins within the mitochondria, maintaining proteostasis mdpi.comnih.gov. Myrtucommulone A has been shown to inhibit the refolding activity of the HSP60/HSP10 complex, thereby preventing the reactivation of denatured malate (B86768) dehydrogenase in protein refolding assays researchgate.netnih.govnih.gov. This interference with HSP60 function under stress conditions, such as heat shock, leads to the aggregation of other mitochondrial proteins, notably the Lon protease-like protein (LONP) and the leucine-rich PPR motif-containing protein (LRP130) researchgate.netnih.govnih.govmedchemexpress.com. These findings position HSP60 as an apoptosis-related target for myrtucommulones, suggesting their potential utility in studying HSP60 biology and its role in disease pathogenesis researchgate.netnih.govmdpi.com.

Effects on Cancer Cell Phenotypes

Preclinical studies indicate that myrtucommulone compounds exert significant effects on various cancer cell phenotypes. Myrtucommulone A has been observed to induce apoptosis in cancer cells, a process often mediated through the mitochondrial pathway involving caspase-9 activation researchgate.net. Research has shown that myrtucommulones can promote apoptotic cell death by activating caspases, leading to the cleavage of poly (ADP-ribose) polymerase (PARP), release of nucleosomes, and DNA fragmentation researchgate.net. While specific data on cell proliferation, anchorage-independent growth, migration, invasion, and metastasis for this compound are not extensively detailed in the provided search results, the general anti-cancer effects associated with myrtucommulones, including induction of apoptosis and potential interference with cellular processes crucial for cancer progression, suggest a broad impact on these phenotypes researchgate.netresearchgate.net.

Selective Cytotoxicity Profiling in Transformed vs. Non-transformed Cell Models

The selective cytotoxicity of myrtucommulones against cancer cells versus normal cells is an area of ongoing investigation. Studies have demonstrated that myrtucommulone A induces apoptosis in cancer cells researchgate.net. Its identification as a target for HSP60, a protein often upregulated in cancer and implicated in cell survival, further supports its potential for selective action against transformed cells researchgate.netmdpi.comnih.gov. While direct comparative data on transformed versus non-transformed cell models for this compound are not explicitly detailed in the provided snippets, the compound's ability to interfere with fundamental cellular machinery like mitochondrial chaperones, which are often dysregulated in cancer, hints at a potential for differential effects on cell viability.

Antimicrobial Properties and Associated Mechanisms

Antibacterial Efficacy Against Pathogenic Strains

Myrtucommulones, including this compound, possess reported antibacterial activities medchemexpress.com. While specific efficacy data against strains like Methicillin-resistant Staphylococcus aureus (MRSA) or Clostridium difficile are not detailed in the provided search results, the general classification of myrtucommulones as compounds with antibacterial properties suggests their potential utility in combating pathogenic bacteria.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Information regarding the specific mechanisms by which myrtucommulones inhibit bacterial DNA gyrase and topoisomerase IV is not present in the provided search results. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination, and their inhibition is a common target for antibacterial agents.

Perturbation of Bacterial Cytoplasmic Membrane Integrity

Details concerning the perturbation of bacterial cytoplasmic membrane integrity, including effects on membrane potential or ATP efflux, by this compound are not available within the provided search results.

Inhibition of Bacterial Cell Division and Spore Formation

While specific studies detailing this compound's direct effects on bacterial cell division and spore formation are limited in the reviewed literature, related compounds within the myrtucommulone class and other acylphloroglucinols have shown notable activities. Rhodomyrtone (B1254138) A, for instance, has displayed effects against cell division and spore formation in Clostridium difficile mdpi.com. Mechanistic studies on rhodomyrtone A suggest interference with bacterial cell division by targeting the essential protein FtsZ, reducing its polymerization and GTPase activity, thereby impacting FtsZ localization and potentially impairing divisome proteins mdpi.comfrontiersin.orgmdpi.com. Inhibition of FtsZ is a recognized strategy for developing antibacterial agents, as it disrupts bacterial cytokinesis and can lead to cell death frontiersin.orgmdpi.commdpi.com. The broader class of myrtucommulones is associated with antibacterial activities, suggesting potential mechanisms that may involve interference with fundamental cellular processes like division mdpi.com.

Interference with Peptidoglycan Biosynthesis

Peptidoglycan, a crucial component of the bacterial cell wall, serves as a significant target for antimicrobial agents due to its absence in mammalian cells nih.govnih.govwikipedia.org. Research on related compounds, such as rhodomyrtone A, indicates that peptidoglycan can be a target for their bioactivity. Studies suggest that rhodomyrtone A's effects may involve genes related to amino acid biosynthesis and the diaminopimelate pathway, pointing towards peptidoglycan as a target mdpi.com. Furthermore, rhodomyrtone A has been observed to cause morphological and ultrastructural alterations in bacterial cells, affecting the cell wall and leading to abnormal septum formation mdpi.com. These findings highlight the potential for myrtucommulones, as a class, to interfere with critical bacterial cell wall synthesis pathways.

Antiviral Activities Against Viral Pathogens (e.g., HSV-1, RSV, EBV, HIV, SARS-CoV-2)

Myrtucommulones, as a class of compounds, have demonstrated significant antiviral activities against a range of viral pathogens. They have shown notable effects against Epstein-Barr virus (EBV), herpes simplex virus (HSV), respiratory syncytial virus (RSV), and human immunodeficiency virus (HIV) nih.gov. In vitro evaluations of myrtucommulones and related acylphloroglucinols against RSV have yielded promising effects when compared to the control drug ribavirin (B1680618) nih.gov. Additionally, myrtucommulones have exhibited inhibitory effects against herpes simplex virus type 1 (HSV-1) nih.gov. Preliminary docking analyses also suggest that these compounds may be effective against SARS-CoV-2, indicating a potential broad-spectrum antiviral profile nih.gov.

Computational Docking Studies for Viral Target Interactions (e.g., ACE2, Spike, PLpro, 3CLpro)

Computational docking studies have provided insights into the potential of myrtucommulones to interact with key targets involved in SARS-CoV-2 infection. Analyses have indicated that an undescribed myrtucommulone (identified with m/z 841 [M − H]⁻) exhibited a higher fitness score when interacting with critical SARS-CoV-2 targets. These targets include the Angiotensin-Converting Enzyme 2 (ACE2) receptor, the Spike protein, and viral proteases such as PLpro and 3CLpro nih.govresearchgate.net. These findings suggest that myrtucommulones could potentially interfere with viral entry and replication mechanisms, positioning them as potential agents against SARS-CoV-2 nih.govresearchgate.net.

Antioxidant Capacity and Mechanisms of Oxidative Stress Mitigation

Myrtucommulones and related compounds possess significant antioxidant properties, contributing to the mitigation of oxidative stress through various mechanisms.

Characterization of Radical Scavenging Activities

Extracts from Myrtus communis (MMEx), which contain myrtucommulones, have demonstrated robust radical scavenging activities across multiple assays. These extracts exhibited strong scavenging capabilities against hydrogen peroxide (H₂O₂) and hydroxyl radicals, with IC₅₀ values of 17.81 ± 3.67 µg/mL and 11.52 ± 0.20 µg/mL, respectively researchgate.net. Furthermore, MMEx showed significant DPPH radical scavenging activity with an IC₅₀ of 33.08 ± 1.86 µg/mL, ABTS radical scavenging with an IC₅₀ of 22.83 ± 0.56 µg/mL, and FRAP assay activity with an IC₅₀ of 47.09 ± 4.41 µg/mL researchgate.net. Other studies on Myrtus communis fractions also reported potent DPPH radical scavenging activity, with an IC₅₀ of 1.4 µg/mL for an ethyl acetate (B1210297) fraction nih.gov. These results underscore the potent free radical scavenging capacity attributed to the phenolic compounds present in extracts containing myrtucommulones nih.govresearchgate.netd-nb.inforesearchgate.netsemanticscholar.org.

Table 1: Radical Scavenging Activities of Myrtus communis Leaf Extract (MMEx)

Assay TypeIC₅₀ Value (µg/mL)
DPPH Radical Scavenging33.08 ± 1.86
H₂O₂ Radical Scavenging17.81 ± 3.67
Hydroxyl Radical Scavenging11.52 ± 0.20
ABTS Radical Scavenging22.83 ± 0.56
FRAP Assay47.09 ± 4.41

Note: MMEx refers to Myrtus communis leaf extract, which contains myrtucommulones.

Protective Effects Against Lipid and Lipoprotein Oxidation (e.g., cholesterol, LDL)

Oligomeric acylphloroglucinols from Myrtus communis, specifically semimyrtucommulone (B1249973) and myrtucommulone A, have demonstrated significant antioxidant properties in protecting lipids and lipoproteins from oxidation. These compounds exhibited powerful antioxidant effects during the thermal degradation of cholesterol nih.govcapes.gov.br. Moreover, pre-treatment with semimyrtucommulone and myrtucommulone A effectively preserved low-density lipoprotein (LDL) from oxidative damage induced by copper ions. They also provided remarkable protection against the reduction of polyunsaturated fatty acids and cholesterol, thereby inhibiting the formation of oxidative products such as conjugated dienes, fatty acid hydroperoxides, 7β-hydroxycholesterol, and 7-ketocholesterol (B24107) nih.govcapes.gov.br. These protective effects qualify semimyrtucommulone and myrtucommulone A as important dietary antioxidants with potential antiatherogenic properties nih.govcapes.gov.br.

Compound List:

this compound

Myrtucommulones (Class)

Semimyrtucommulone

Myrtucommulone A

Rhodomyrtone A

Undescribed myrtucommulone (m/z 841 [M − H]⁻)

Structure Activity Relationship Sar Studies of Myrtucommulones

Identification of Essential Structural Motifs for Biological Activity

Specific functional groups and structural frameworks within myrtucommulones play distinct roles in their biological activities.

The aromatic phloroglucinol (B13840) core is fundamental for the cytotoxic activity of myrtucommulones. Studies have demonstrated that myrtucommulone types lacking this core exhibit significantly reduced or no cytotoxic effects against cancer cell lines, whereas those possessing the phloroglucinol moiety retain potent cytotoxic properties. jocmr.comnih.gov This core likely contributes to the molecule's ability to induce apoptosis, often through the mitochondrial pathway, as observed with myrtucommulone-A. nih.gov

The presence of a suitable hydrophobic acyl tail attached to the phloroglucinol scaffold is a prerequisite for antibacterial activity. researchgate.netmdpi.com Research indicates that the lipophilicity, rather than the precise length of the hydrophobic acyl tail, often dictates the variability in antimicrobial potency. researchgate.net Modifications to the acyl tail can be optimized to enhance activity against specific bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net For instance, tailoring the acyl moiety has been identified as crucial for developing new anti-MRSA drug candidates. researchgate.net

Vinylogous carboxy groups in myrtucommulones, such as in myrtucommulone A (MC A), are speculated to be essential for their observed bioactivities. researchgate.net Their acidic character, indicated by pKa values, may contribute to interactions with biological targets. researchgate.net While specific bioactivities linked solely to these groups require further detailed investigation, their presence is noted in compounds exhibiting various pharmacological effects.

Modifications to the side chains of the phloroglucinol moiety can influence antiviral activity. nih.gov For example, studies on phloroglucinol derivatives have shown that the position of the acyl side chain is critical, with those attached at the C7 position exhibiting more potent anti-herpes simplex virus type 1 (HSV-1) activity compared to those at the C5 position. acs.org Flexibility in the side chain also appears crucial, as demonstrated by the restoration of antiviral activity when a rigid cyclohexyl ring was replaced with a more flexible benzyl (B1604629) or phenethyl group. acs.org

Analysis of Stereoisomerism and Tautomeric Equilibria in Relation to Bioactivity

Stereoisomerism and tautomeric equilibria can significantly impact the bioactivity of myrtucommulones. Natural myrtucommulone A, for instance, has been found to exist as a mixture of stereoisomers, specifically a racemate and a meso form in a 1:1 ratio. mdpi.comacs.orgnih.gov This stereoisomeric composition is important, as synthetic myrtucommulone A, consisting of three stereoisomers (two enantiomers and one meso form), exhibits similar pharmacological activity to the natural mixture, suggesting that the specific stereochemical arrangement influences its interactions with biological targets. acs.orgresearchgate.net Myrtucommulone B and nor-semimyrtucommulone are also found as racemates. mdpi.comnih.gov Furthermore, tautomeric equilibria involving the enolized syncarpic moiety can lead to the formation of various isomeric forms, which may also influence bioactivity. mdpi.com

Rational Design and Synthesis of Myrtucommulone L Analogues for Optimized Potency and Selectivity

Understanding the SAR of myrtucommulones provides a basis for the rational design and synthesis of analogues with optimized potency and selectivity. Researchers have synthesized various myrtucommulone derivatives and analogues to explore their biological potential. For example, novel myrtucommulone analogues have been synthesized and evaluated as inhibitors of DNA gyrase and topoisomerase IV, with specific analogues showing significant antibacterial effects against MRSA and synergistic potential with existing antibiotics. nih.gov

In the context of antiviral activity, modifications to the side chains of phloroglucinol derivatives have been explored. acs.org For instance, synthetic analogues of myrtucommulone E have been developed as selective tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors, aiming to enhance the anticancer efficacy of topoisomerase inhibitors. researchgate.netnih.gov Analogue (+)-29 demonstrated good TDP2 inhibition potency and enhanced the cytotoxicity of etoposide (B1684455) in cancer cells. researchgate.netnih.gov Such studies underscore the importance of SAR in guiding the synthesis of more potent and selective drug candidates based on the myrtucommulone scaffold.

Preclinical Pharmacokinetic and Metabolic Profile

Evaluation of Absorption Characteristics in In vitro Models (e.g., Caco-2 permeability studies)

To assess the intestinal absorption potential of Myrtucommulone L, permeability studies were conducted using the Caco-2 cell model, which serves as an established in vitro system to mimic the human intestinal epithelium. These studies revealed a high absorption capacity for this compound.

ParameterValueSignificance
Apparent Permeability Coefficient (Papp)35.9 × 10-6 cm/s (at 37 °C)Indicates high intestinal absorption
Transport DirectionApical to BasolateralMimics intestinal absorption pathway

The measured apparent permeability coefficient (Papp) of 35.9 × 10-6 cm/s in the apical to basolateral direction through Caco-2 cell monolayers strongly suggests that this compound is readily absorbed across the intestinal barrier researchgate.netcore.ac.ukthieme-connect.com.

Characterization of Metabolic Pathways and Identification of Metabolites

This compound undergoes significant biotransformation, primarily through Phase I metabolic reactions, as observed in liver microsomes.

Incubation of this compound with human and rat liver microsomes demonstrated extensive Phase I metabolism. The primary metabolic transformations identified include hydroxylation, bi-hydroxylation, and demethylation of the parent compound researchgate.netcore.ac.ukthieme-connect.com. These reactions are typically mediated by cytochrome P450 enzymes, leading to the formation of more polar metabolites.

The identification and structural elucidation of these metabolites are critical for understanding the complete pharmacokinetic profile and potential pharmacological activity of the metabolic products. While specific metabolite structures are detailed in specialized studies, the general approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and other spectroscopic techniques. These methods allow for the determination of molecular weights and fragmentation patterns, aiding in the deduction of metabolite structures, which may include hydroxylated and demethylated derivatives core.ac.uknih.gov.

Assessment of Tissue Distribution in Preclinical Animal Models (e.g., plasma, skin, muscle, brain)

Physiologically-based pharmacokinetic (PBPK) modeling in preclinical animal models, specifically rats, has provided insights into the tissue distribution of this compound. The modeling indicated rapid and extensive distribution into various target tissues.

TissueDistribution Characteristic
PlasmaRapid and extensive
SkinRapid and extensive
MuscleRapid and extensive
BrainRapid and extensive

These findings suggest that this compound can effectively reach systemic circulation and distribute into key tissues, including those relevant for its anti-inflammatory effects, such as skin and muscle, as well as the brain researchgate.netcore.ac.ukthieme-connect.comnih.gov.

Application of Physiologically-Based Pharmacokinetic (PBPK) Modeling in Preclinical Species

PBPK modeling is a powerful tool for extrapolating pharmacokinetic data from preclinical species to humans and for predicting drug distribution in various tissues. For this compound, PBPK modeling in rats has been employed to simulate its disposition researchgate.netcore.ac.ukthieme-connect.comnih.gov. This approach integrates physiological parameters of the animal model with the compound's physicochemical properties and metabolic data to predict its pharmacokinetic behavior nih.govfrontiersin.orgresearchgate.netmdpi.com. The modeling has confirmed the rapid and widespread distribution observed in preclinical studies, providing a mechanistic understanding of this compound's pharmacokinetic profile researchgate.netcore.ac.ukthieme-connect.comnih.gov.

Advanced Analytical Methodologies for Myrtucommulone L Research

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective analysis of Myrtucommulone L in various matrices. The development of robust LC-MS/MS methods is crucial for pharmacokinetic studies and metabolite profiling.

Quantitative Determination in Biological Matrices (e.g., plasma)

A sensitive and validated LC/MS/MS method has been established for the quantification of myrtucommulone in human and rat plasma, which is essential for evaluating its bioavailability and pharmacokinetic profile nih.gov. This method employs a liquid-liquid extraction procedure for sample preparation, utilizing 20% ethyl acetate (B1210297) in tert-butyl methyl ether, with the structurally similar acylphloroglucinol, hyperforin, serving as an internal standard nih.gov. The method demonstrated linearity in the concentration range of 1-100 ng/mL with a correlation coefficient (r) greater than 0.998 nih.gov. The intra- and inter-day precision, measured as the relative standard deviation (RSD), were found to be between 1.1-8.4% and 7.1-11.8%, respectively nih.gov. The accuracy, expressed as the relative error (R.E.), was a maximum of 13.8% at the lowest concentration level, confirming the method's reliability for bioanalytical applications nih.gov. Cross-validation has also confirmed its suitability for use in rat studies nih.gov.

Table 1: Validation Parameters for the Quantitative Determination of Myrtucommulone in Human Plasma

Parameter Value
Linearity Range 1-100 ng/mL
Correlation Coefficient (r) > 0.998
Intra-day RSD 1.1-8.4%
Inter-day RSD 7.1-11.8%

Qualitative and Quantitative Analysis of Metabolites

The analysis of this compound and its metabolites is facilitated by understanding their characteristic fragmentation patterns in mass spectrometry. Myrtucommulones, as a class of oligomeric acylphloroglucinols, are generally composed of an acylphloroglucinol nucleus linked to one or more syncarpic acid residues through iso-butyl or iso-pentyl bridges mdpi.com. In LC-ESI(-)-MS/MS, these molecules exhibit characteristic cleavages on both sides of these bridges mdpi.com. This predictable fragmentation is instrumental in the tentative identification of known and novel myrtucommulone derivatives in complex mixtures, such as plant extracts mdpi.comnih.gov. While specific studies on the metabolites of this compound are not detailed, the established fragmentation patterns for the broader myrtucommulone class provide a foundational methodology for their future identification and structural elucidation mdpi.comnih.gov.

Optimization of Chromatographic Separation Parameters (e.g., column chemistry, mobile phase)

Effective chromatographic separation is critical for the accurate quantification of this compound and to resolve it from potential interferences in biological matrices. An optimized method utilizes a Gemini C6 Phenyl column for chromatographic separation nih.gov. The mobile phase consists of a mixture of acetonitrile and water (85:15, v/v) containing 6 mM ammonium formate nih.gov. The separation is achieved with a run time of 15 minutes at a flow rate of 1 mL/min, a column temperature of 40 °C, and an autosampler temperature of 5 °C nih.gov. The choice of a phenyl-based stationary phase suggests that π-π interactions, in addition to hydrophobic interactions, play a significant role in the retention and separation of the aromatic this compound molecule.

Table 2: Optimized Chromatographic Conditions for this compound Analysis

Parameter Condition
Column Gemini C6 Phenyl
Mobile Phase Acetonitrile/Water (85:15, v/v) with 6 mM ammonium formate
Flow Rate 1 mL/min
Column Temperature 40 °C

| Run Time | 15 min |

Selection and Optimization of Mass Spectrometric Detection Modes (e.g., ESI, MRM)

For the detection and quantification of this compound, mass spectrometry is operated in the negative ion mode using electrospray ionization (ESI) nih.gov. Quantification is performed using multiple-reaction monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions nih.gov. The most intense MRM transition for Myrtucommulone, [M-H]⁻ at m/z 667.4 → m/z 194.9, is used for quantification nih.gov. For the internal standard, hyperforin, the transition at m/z 535.4 to m/z 383.2 is monitored nih.gov. The selection of these specific transitions is crucial for minimizing matrix effects and ensuring the accurate measurement of the analyte in complex biological samples.

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, X-ray crystallography)

The definitive determination of the complex three-dimensional structure of this compound and related compounds relies on a combination of advanced spectroscopic techniques. Extensive spectroscopic analyses are employed to unambiguously establish the structures and absolute configurations of these phloroglucinol (B13840) derivatives researchgate.net. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental in elucidating the connectivity of atoms within the molecule. For more complex structural aspects, including stereochemistry, X-ray crystallography provides direct evidence of the solid-state conformation researchgate.net. In conjunction with experimental data, quantum chemical calculations, such as those for electronic circular dichroism (ECD), are utilized to confirm the absolute configurations of chiral centers researchgate.net.

Integration of In Silico Tools for Target Identification and Mechanistic Prediction (e.g., molecular docking, proteomic profiling)

Computational approaches are increasingly integrated into the study of natural products like this compound to predict their biological targets and elucidate their mechanisms of action. Molecular docking, a key in silico tool, is used to predict the binding affinity and orientation of a ligand within the active site of a protein target nih.govmdpi.com. For instance, molecular docking analyses have been performed for myrtucommulone compounds to evaluate their potential interactions with viral proteins, such as those from SARS-CoV-2, including the Spike protein, ACE2, PLpro, and 3CLpro mdpi.comnih.gov. In one such study, an undescribed myrtucommulone showed a high fitness score when interacting with these targets, suggesting a potential antiviral mechanism mdpi.comnih.gov.

While direct proteomic profiling studies specifically for this compound are not widely reported, this technique is valuable for identifying the cellular targets of natural products. Gene assays and proteomic profiling have been successfully used to investigate the mechanisms of action for related acylphloroglucinols, identifying the cytoplasmic membrane as a primary target in bacteria mdpi.com. Such approaches hold significant promise for uncovering the molecular targets and pathways modulated by this compound in mammalian cells.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Myrtucommulone
Hyperforin
Semimyrtucommulone (B1249973)
Nor-semimyrtucommulone
Myrtucommulone A
Myrtucommulone B
Myrtucommulone F
Myrtucommulone H
Myrtucommulone M
Eucalyptone G
Callistrilones
Baefrutones

Future Directions and Emerging Research Avenues

Deepening the Understanding of Myrtucommulone L's Precise Molecular Mechanisms

While initial studies have identified that myrtucommulones can inhibit key enzymes in inflammatory pathways, such as cyclooxygenase-1 (COX-1), 5-lipoxygenase (5-LO), and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a deeper mechanistic understanding is required. researchgate.netnih.govnih.gov Research has shown that related compounds like Myrtucommulone (MC) and Semimyrtucommulone (B1249973) (S-MC) can suppress the mobilization of Ca2+ in polymorphonuclear leukocytes and inhibit the formation of reactive oxygen species and the release of elastase. sigmaaldrich.comsigmaaldrich.com

Future investigations should prioritize high-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to determine the precise binding modes of this compound within the active sites of its target proteins. Elucidating these interactions at an atomic level is crucial for understanding the basis of its inhibitory activity and for guiding rational drug design. Furthermore, sophisticated cell-based assays are needed to dissect the downstream signaling cascades modulated by this compound, moving beyond primary enzyme inhibition to map its influence on transcription factors, gene expression profiles, and subsequent cellular responses like apoptosis. nih.gov

Exploration of Novel and Undiscovered Molecular Targets

The therapeutic versatility of the myrtucommulone scaffold suggests that its biological activity may extend beyond the currently known targets. A critical future direction is the systematic exploration of novel molecular targets to uncover new therapeutic indications. Recent computational docking studies have suggested that myrtucommulones could interact with key proteins involved in viral infections, such as SARS-CoV-2's ACE2 receptor and viral proteases (PLpro and 3CLpro), indicating a potential for antiviral applications. mdpi.comresearchgate.net Moreover, the analogue Myrtucommulone E was identified as a selective inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2), a DNA repair enzyme, which points toward its potential as an adjunct in cancer chemotherapy. researchgate.net

Future research should employ unbiased, large-scale screening methodologies to identify new binding partners. Techniques such as chemical proteomics, which utilizes affinity-based probes to pull down interacting proteins from cell lysates, and thermal proteome profiling (TPP) can provide a comprehensive map of the this compound interactome. Phenotypic screening of this compound and its analogues across diverse cell lines and disease models can also reveal unexpected activities, which can then be pursued through target deconvolution studies to identify the responsible molecular targets.

Innovative Synthetic Approaches for Accessing Chemically Diverse this compound Analogues

The limited availability of this compound from natural sources necessitates the development of robust and scalable synthetic strategies. While progress has been made, including the biomimetic synthesis of Myrtucommulones D and E and the development of modular strategies to create analogues, future work should focus on innovation in synthetic chemistry. acs.orgnih.govnih.gov

A key goal is the development of highly efficient and stereoselective total syntheses that allow for the controlled installation of chiral centers, as the stereochemistry of myrtucommulones can significantly influence their biological activity. nih.gov Exploring modern synthetic methodologies, such as photoredox catalysis, enzymatic synthesis, and continuous flow chemistry, could provide more sustainable and efficient routes to the core scaffold. acs.org These advanced synthetic platforms would enable the rapid generation of extensive chemical libraries with diverse functional groups. This chemical diversity is essential for systematic structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, metabolic stability, and other pharmacokinetic properties. nih.gov

Development of Refined and Predictive Preclinical Disease Models for Specific Therapeutic Indications

To accurately evaluate the therapeutic potential of this compound, it is imperative to move beyond basic cell culture and utilize more sophisticated and clinically relevant preclinical models. While existing in vivo studies using models of carrageenan-induced paw edema and pleurisy have demonstrated the potent anti-inflammatory effects of myrtucommulone, future research requires the adoption of models that more closely mimic human diseases. nih.gov

For oncology, this includes the use of patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into immunodeficient mice, providing a more accurate reflection of human tumor heterogeneity and response to treatment. youtube.com To investigate immuno-oncology applications, fully humanized mouse models, which possess a functional human immune system, are indispensable for assessing the interplay between this compound, the tumor, and human immune cells. youtube.com For other potential indications, such as neuroinflammation or viral diseases, the development and use of organoid cultures, microfluidic "organ-on-a-chip" systems, and transgenic disease models will be critical for generating predictive data on efficacy and mechanism of action.

Integration of Multi-Omics Data to Uncover Systems-Level Biological Effects

A systems-level understanding of how this compound affects cellular networks is essential for a comprehensive appreciation of its biological activity. Future research should integrate multi-omics approaches to capture a holistic view of the molecular changes induced by the compound. youtube.com This involves treating relevant biological systems (e.g., specific cancer cell lines or immune cells) with this compound and subsequently performing transcriptomics (RNA-seq), proteomics, and metabolomics analyses.

The integration of these large datasets, using advanced bioinformatics and computational tools like the mixOmics R package, can reveal perturbations across multiple biological layers. youtube.com This "trans-omics" approach can identify entire pathways and molecular networks modulated by this compound, uncover potential biomarkers that predict treatment response, and identify unexpected off-target effects. researchgate.net Such a systems-level perspective is invaluable for generating new hypotheses about the compound's mechanism of action and for understanding the molecular basis of its therapeutic effects and potential liabilities.

Advanced Computational Modeling for Structure-Based Drug Discovery and Optimization

Computational modeling is a powerful tool to accelerate the drug discovery and optimization process for this compound analogues. While initial molecular docking studies have been used to predict interactions with various protein targets, the next generation of computational methods offers much greater predictive power. mdpi.comresearchgate.net

Future efforts should leverage molecular dynamics (MD) simulations to study the dynamic behavior of this compound in the binding pockets of its targets, providing insights into binding stability and the role of conformational changes. More rigorous methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can be employed to accurately predict the binding affinities of newly designed analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. Furthermore, the development of robust quantitative structure-activity relationship (QSAR) models, powered by machine learning and artificial intelligence, can help identify the key structural features required for potent and selective activity, guiding the design of the next generation of this compound-based therapeutics.

Q & A

Q. What spectroscopic and crystallographic methods are used to confirm the structural identity of Myrtucommulone L?

this compound’s structure is validated through nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, 2D-COSY) to assign proton and carbon signals, coupled with X-ray crystallography to resolve its three-dimensional conformation. For example, Myrtucommulone A’s structure was confirmed via crystal structure analysis and NMR, ensuring alignment with natural compounds .

Q. What is the primary mechanism by which this compound modulates inflammatory pathways?

this compound selectively inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1) , suppressing PGE2 biosynthesis without significant inhibition of cyclooxygenase (COX)-1/2 enzymes. This was demonstrated in cell-free assays (IC50_{50} = 1 µM) and intact A549 cells, validated via reverse-phase HPLC and enzyme-linked immunosorbent assay (ELISA) .

Q. How is this compound synthesized in laboratory settings?

Total synthesis involves a one-step reaction from commercially available precursors, optimized for yield and stereochemical fidelity. Key steps include acylphloroglucinol core functionalization and regioselective prenylation. Structural analogs (e.g., Myrtucommulone C/F) are synthesized similarly, with purity confirmed via high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in COX-1/2 inhibition data for this compound?

Contradictions arise from differences in cellular vs. cell-free assays . For example, this compound showed negligible COX-2 inhibition in A549 cells but moderate COX-1 suppression in isolated enzymes (IC50_{50} > 15 µM). To address this:

  • Use human whole-blood assays to mimic physiological conditions .
  • Apply Western blotting to verify enzyme expression levels (e.g., mPGES-1 upregulation in interleukin-1β-stimulated cells) .
  • Compare inhibition kinetics using substrate concentration variations (e.g., 1–20 µM PGH2_2) and Eadie-Hofstee analysis to distinguish competitive vs. non-competitive inhibition .

Q. What methodological considerations are critical for quantifying PGE2 and 12-HHT in human whole blood?

  • Pre-treatment protocols : Incubate blood with thromboxane synthase inhibitors (e.g., CV4151) and aspirin to block confounding pathways .
  • Solid-phase extraction (SPE) : Use RP-18 columns to isolate PGE2 and 12-HHT from plasma.
  • Quantification : Employ HPLC with UV detection for 12-HHT and ELISA with high-sensitivity kits (detection limit: 10 pg/mL) for PGE2 .

Q. How does this compound compare to synthetic mPGES-1 inhibitors (e.g., MK-886) in terms of specificity and potency?

  • Specificity : this compound shows no cross-reactivity with 5-lipoxygenase or thromboxane synthase, unlike MK-886, which inhibits FLAP (5-lipoxygenase-activating protein).
  • Potency : In A549 microsomes, this compound (IC50_{50} = 1 µM) outperforms MK-886 (IC50_{50} = 3 µM) at 20 µM PGH2_2 substrate.
  • Reversibility : Pre-incubation dilution experiments confirm reversible binding for this compound vs. irreversible inhibition by some synthetics .

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

  • Use non-linear regression (e.g., GraphPad Prism) to calculate IC50_{50} values, ensuring triplicate replicates for error margins.
  • Apply ANOVA with Tukey’s HSD post hoc tests for multi-group comparisons (e.g., vehicle vs. inhibitor treatments) .
  • Validate substrate independence via Michaelis-Menten kinetics plotted as Eadie-Hofstee transformations .

Methodological Best Practices

Q. How to optimize cell-free assays for studying this compound’s enzyme interactions?

  • Pre-incubation conditions : Maintain assays at 4°C to stabilize enzyme-substrate complexes before reaction initiation.
  • Stop solutions : Include internal standards (e.g., 11β-PGE2_2) to control for extraction efficiency .
  • Substrate handling : Prepare PGH2_2 fresh to prevent degradation, and use inert atmospheres (N2_2) during transfers .

Q. What in vitro models best replicate this compound’s anti-inflammatory effects observed in vivo?

  • Interleukin-1β-stimulated A549 cells : Model pulmonary inflammation with mPGES-1 upregulation.
  • LPS-treated human whole blood : Measure PGE2 suppression under near-physiological conditions, adjusting for hematocrit variations .

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